Mexacarbate

Description

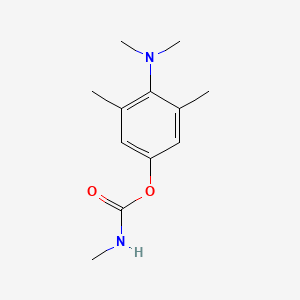

Structure

3D Structure

Properties

IUPAC Name |

[4-(dimethylamino)-3,5-dimethylphenyl] N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-8-6-10(16-12(15)13-3)7-9(2)11(8)14(4)5/h6-7H,1-5H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEVBPNZHBAYOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N(C)C)C)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Record name | MEXACARBATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020893 | |

| Record name | Mexacarbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mexacarbate is an odorless white crystalline solid dissolved in a liquid carrier. It is toxic by inhalation, skin absorption, and/or ingestion. When heated to high temperatures it may emit toxic oxides of nitrogen. It will burn but it is difficult to ignite. It is used as a pesticide., White, odorless solid; [HSDB] Almost white crystalline solid; [MSDSonline] | |

| Record name | MEXACARBATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mexacarbate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.01% IN WATER AT 25 °C, (SOL IN WT/WT PERCENT): FREELY SOL IN ACETONE 162.3%; ACETONITRILE 142%; METHYLENE CHLORIDE 120.6%; ETHANOL 116.0%; BENZENE 102.0%; SPARINGLY SOL IN PETROLEUM SOLVENTS 1.05%; | |

| Record name | MEXACARBATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Less than 0.1 at 293.2F (EPA, 1998), 0.00027 [mmHg], LESS THAN 0.1 MM HG AT 139 °C | |

| Record name | MEXACARBATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mexacarbate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MEXACARBATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALLINE SOLID | |

CAS No. |

315-18-4 | |

| Record name | MEXACARBATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mexacarbate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mexacarbate [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mexacarbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mexacarbate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEXACARBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTM4IPV8G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MEXACARBATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

185 °F (EPA, 1998), 85 °C | |

| Record name | MEXACARBATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MEXACARBATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Physicochemical Properties of Mexacarbate: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of active compounds is paramount for successful research and development. This technical guide provides an in-depth overview of the core physicochemical characteristics of Mexacarbate, a carbamate (B1207046) insecticide. The information is presented to facilitate easy access and application in a laboratory setting, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Core Physicochemical Data

This compound, a white crystalline solid, exhibits a range of physicochemical properties that influence its behavior in biological and environmental systems.[1] A summary of its key quantitative data is presented in the table below for straightforward reference and comparison.

| Property | Value | Unit | References |

| Molecular Weight | 222.28 | g/mol | [1][2] |

| Melting Point | 85 | °C | [1][3][4] |

| Boiling Point | 318 | °C | [3] |

| Water Solubility | 100 (at 25 °C) | mg/L | [1][4] |

| logP (Octanol-Water Partition Coefficient) | 2.5 | [1] | |

| Vapor Pressure | < 0.1 (at 20 °C) | mmHg | [1][5] |

| Henry's Law Constant | 3.98 x 10⁻⁹ | atm·m³/mol | [2] |

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other carbamate pesticides, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[6] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of acetylcholine receptors, leading to hyperstimulation of the nervous system and ultimately causing paralysis and death in target organisms. The kinetic parameters of this inhibition, including the rates of carbamylation and decarbamylation, are crucial for understanding the potency and duration of this compound's effect.[1][7]

Below is a diagram illustrating the signaling pathway of acetylcholinesterase and its inhibition by a carbamate insecticide like this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's physicochemical properties and its primary mechanism of action.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the water solubility of this compound using the widely accepted shake-flask method.

Materials:

-

This compound (analytical standard)

-

Distilled or deionized water

-

Glass vials with screw caps

-

Shaker water bath or orbital shaker

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Analytical balance

-

High-Performance Liquid Chromatograph (HPLC) with UV detector or Gas Chromatograph (GC) with a suitable detector.

Procedure:

-

Add an excess amount of this compound to a glass vial.

-

Add a known volume of water to the vial.

-

Tightly cap the vial and place it in a shaker water bath set at a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculate the solubility of this compound in mg/L or mol/L.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in a sample using HPLC with UV detection.

Materials and Instrumentation:

-

HPLC system with a gradient pump, autosampler, and UV detector

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

This compound standard

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade water

-

Volumetric flasks and pipettes

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

-

Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase

-

Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detector Wavelength: Set to the wavelength of maximum absorbance for this compound (determined by UV scan).

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Analysis of this compound by Gas Chromatography (GC)

Objective: To quantify the concentration of this compound in a sample using GC with a suitable detector (e.g., Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS)).

Materials and Instrumentation:

-

Gas chromatograph with a split/splitless injector, a suitable detector (NPD or MS), and a data acquisition system.

-

Capillary column suitable for pesticide analysis (e.g., DB-5ms).

-

This compound standard

-

High-purity carrier gas (e.g., helium or nitrogen)

-

Solvents for sample and standard preparation (e.g., acetone (B3395972) or ethyl acetate)

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of calibration standards.

-

Sample Preparation: Extract this compound from the sample matrix using an appropriate extraction method (e.g., QuEChERS). The final extract should be in a solvent compatible with GC analysis.

-

GC Conditions:

-

Injector Temperature: e.g., 250 °C

-

Oven Temperature Program: e.g., start at 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

-

Carrier Gas Flow Rate: e.g., 1.0 mL/min

-

Detector Temperature: e.g., 300 °C

-

-

Analysis: Inject the standard solutions and the sample extract into the GC system.

-

Quantification: Construct a calibration curve from the standard injections and determine the concentration of this compound in the sample extract.

Acetylcholinesterase Activity Assay (Ellman's Method)

Objective: To measure the activity of acetylcholinesterase and assess the inhibitory effect of this compound.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate (B84403) buffer (pH 8.0)

-

This compound

-

96-well microplate reader

-

Microplates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the assay is low).

-

-

Assay Setup (in a 96-well plate):

-

Blank: Buffer + DTNB

-

Control (100% activity): Buffer + AChE + DTNB

-

Test Sample: Buffer + AChE + DTNB + this compound dilution

-

-

Reaction:

-

Add the buffer, AChE, and DTNB to the respective wells.

-

Add the this compound dilutions or solvent control to the appropriate wells.

-

Pre-incubate the plate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25 °C).

-

Initiate the reaction by adding the ATCI substrate to all wells.

-

-

Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode. The yellow product, 5-thio-2-nitrobenzoate, is formed from the reaction of thiocholine (B1204863) (product of ATCI hydrolysis) with DTNB.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of AChE activity).

-

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the analysis of this compound, from sample preparation to data analysis.

References

- 1. Inhibition kinetics of certain organophosphorus and carbamate pesticides on acetylcholinesterase from the snail Lymnaea acuminata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mt.com [mt.com]

- 4. m.youtube.com [m.youtube.com]

- 5. agilent.com [agilent.com]

- 6. japsonline.com [japsonline.com]

- 7. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

Zectran (Mexacarbate): A Technical Guide to its Historical Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zectran, the trade name for the carbamate (B1207046) pesticide mexacarbate, was first introduced in 1961 by Dow Chemical Company.[1] Notably, it was one of the earliest biodegradable pesticides developed.[1] Although now considered obsolete or discontinued (B1498344) by the World Health Organization, Zectran's history provides a valuable case study in pesticide research, encompassing studies on its efficacy, mechanism of action, environmental fate, and toxicology.[1] This technical guide synthesizes the historical research applications of Zectran, presenting key data, experimental methodologies, and a visual representation of its biochemical interactions.

Core Mechanism of Action: Cholinesterase Inhibition

Zectran, like other carbamate pesticides, exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at synaptic junctions. By inhibiting AChE, Zectran causes an accumulation of ACh, leading to continuous nerve stimulation.[3] This overstimulation of the nervous system results in symptoms such as muscle twitching, paralysis, and in severe cases, death due to respiratory failure.[3][4][5] One of Zectran's metabolites, 4-methylamino-3,5-xylyl-N-methylcarbamate, has been reported to be an even more potent inhibitor of acetylcholinesterase in vitro than the parent compound.[2]

Signaling Pathway: Acetylcholinesterase Inhibition by Zectran

Caption: Cholinesterase inhibition by Zectran.

Environmental Fate and Persistence

The environmental persistence of Zectran has been a significant area of research, focusing on its degradation in aquatic and terrestrial ecosystems. Studies have shown that Zectran is relatively non-persistent and degrades rapidly through biological and photochemical processes.[6]

Aquatic Environment

In aquatic systems, the persistence of Zectran is highly dependent on pH and temperature.[2][7] Hydrolysis is a major degradation pathway.[2][6] Field studies in a forest environment showed that after aerial application, Zectran concentrations in stream and pond water dropped below detection limits within 12 hours and 3 days, respectively.[8] The primary metabolites identified in water and aquatic plants were 4-methylamino and 4-amino-3,5-xylyl methylcarbamates, and the phenol, 4-dimethylamino-3,5-xylenol, indicating that demethylation and hydrolysis are the main metabolic routes.[6][8]

| Parameter | Condition | Half-life (days) |

| Hydrolysis | pH 5.94, 20°C | 46.5 |

| Hydrolysis | pH 7.0, 20°C | 25.7 |

| Hydrolysis | pH 8.42, 20°C | 4.6 |

| 14CO2 Evolution (Sandy Loam) | Aerobic | 7.31 |

| 14CO2 Evolution (Clay Loam) | Aerobic | 8.88 |

| 14CO2 Evolution (Sandy Loam) | Submerged | 7.72 |

| 14CO2 Evolution (Clay Loam) | Submerged | 9.32 |

| Table 1: Environmental Degradation Half-life of Zectran. [2] |

Terrestrial Environment

In soil, Zectran has the potential to leach into groundwater if not degraded first.[2] However, studies using 14C-labeled this compound in sandy loam and clay loam forest litters demonstrated rapid degradation under both aerobic and submerged conditions.[2]

Experimental Protocol: Aquatic Persistence Study

A representative experimental protocol for studying the persistence of Zectran in an aquatic environment can be summarized as follows:

-

Test System: A controlled aquatic environment, such as microcosms or field plots including ponds and streams.

-

Application: Introduction of a known concentration of Zectran. In field studies, this often involved aerial application to simulate real-world usage.[6][8]

-

Sampling: Collection of water, sediment, and biological samples (e.g., aquatic plants, invertebrates, fish) at predetermined time intervals post-application.[8]

-

Residue Analysis: Extraction of Zectran and its metabolites from the collected samples. Analysis is typically performed using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).[9][10]

-

Data Analysis: Calculation of the dissipation rate and half-life of Zectran in different environmental compartments.

Toxicology Studies

Extensive toxicological research has been conducted to determine the effects of Zectran on both target pests and non-target organisms.

Invertebrate and Vertebrate Toxicity

Zectran has been shown to be highly effective against a range of insect pests, including the eastern spruce budworm.[6] However, its high acute toxicity extends to many non-target wildlife species, particularly birds.[5] Mammals have generally been found to be less susceptible to acute oral doses than birds.[5] Dermal toxicity, in contrast, is low.[5]

| Species | LD50 (mg/kg) |

| Lesser Sandhill Crane | 1.0 - 4.5 |

| Canada Goose | 2.64 |

| Mourning Dove | 2.83 |

| Mallard Duck | 3.0 |

| Ring-necked Pheasant | 4.5 |

| House Finch | 4.76 |

| Chukar Partridge | 5.24 |

| Albino Sprague-Dawley Rat | 14.1 |

| Mule Deer | 20.0 - 30.0 |

| House Sparrow | 50.4 |

| Bullfrog | 283.0 - 800.0 |

| Table 2: Acute Oral LD50 of Zectran in Various Wildlife Species. [5] |

Experimental Protocol: Acute Oral Toxicity Study

The determination of acute oral toxicity (LD50) in wildlife species typically follows a standardized protocol:

-

Test Animals: A homogenous group of a specific species, often pen-reared or acclimated to captivity.[5]

-

Dosage Preparation: Zectran is dissolved in a suitable vehicle to prepare a range of concentrations.

-

Administration: A single oral dose is administered to different groups of animals, with each group receiving a different dose level.

-

Observation: Animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.[5]

-

LD50 Calculation: The lethal dose for 50% of the test population (LD50) is calculated using statistical methods.

Carcinogenicity Studies

A bioassay of technical grade this compound for potential carcinogenicity was conducted using Osborne-Mendel rats and B6C3F1 mice.[11] The study involved administering this compound in the feed at two different concentrations for an extended period.[11] The results of this specific bioassay are not detailed in the provided search results.

Metabolism of Zectran

The metabolism of Zectran has been investigated in various organisms, including insects, mammals, and plants. The primary metabolic pathways involve hydrolysis and demethylation.[2][6]

In dogs, orally administered 14C-labeled Zectran was primarily excreted in the urine (75%) and feces (25%).[2] The major urinary metabolites were the glucuronide and sulfate (B86663) conjugates of 4-dimethylamino-3,5-xylenol.[2] Other metabolites included 2,6-dimethylhydroquinone.[2][11]

In insects such as the spruce budworm, tobacco budworm, and housefly, Zectran is converted into several metabolites, including 4-methylamino-, 4-amino-, 4-methylformamido-, and 4-formamido-3,5-xylyl-methylcarbamates.[2]

Metabolic Pathways of Zectran

Caption: Primary metabolic pathways of Zectran.

Conclusion

The historical research on Zectran (this compound) provides a comprehensive look into the lifecycle of a first-generation biodegradable pesticide. Studies on its mechanism of action firmly established it as a potent cholinesterase inhibitor. Environmental fate research highlighted its relatively rapid degradation, particularly in aquatic systems, with hydrolysis and demethylation being key processes. Toxicological evaluations revealed high acute toxicity to a broad range of non-target species, especially avian wildlife, which likely contributed to its eventual discontinuation. The detailed metabolic pathways elucidated in various organisms have contributed to our broader understanding of how xenobiotics are processed. While no longer in use, the body of research on Zectran remains a valuable resource for scientists in environmental science, toxicology, and the development of safer and more sustainable pest control agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H18N2O2 | CID 9414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EXTOXNET TIBs - Cholinesterase Inhibition [extoxnet.orst.edu]

- 4. nj.gov [nj.gov]

- 5. Toxicity of Zectran insecticide to several wildlife species | U.S. Geological Survey [usgs.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. The hydrolysis of Zectran in buffered and natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. In vitro metabolism of the N-methylcarbamates, Zectran and Mesurol, by liver, kidney and blood of dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. echemi.com [echemi.com]

A Technical Guide to the Solubility of Mexacarbate in Organic Solvents for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of mexacarbate in various organic solvents commonly used in laboratory settings. The information contained herein is intended to assist researchers, scientists, and professionals in drug development in preparing stock solutions, designing experimental protocols, and ensuring safe handling of this compound.

Core Compound Information

This compound, a carbamate (B1207046) ester, is a white crystalline solid. It is known for its use as a pesticide, functioning as an acetylcholinesterase inhibitor.[1] A clear understanding of its solubility is critical for its application in research and development, particularly for in vitro and in vivo studies, analytical method development, and formulation.

Chemical Structure and Properties:

Quantitative Solubility Data

The solubility of this compound has been determined in a range of common organic solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as temperature, the purity of the solute and solvent, and the experimental method used.

| Solvent | Chemical Formula | Reported Solubility (% w/w) | Temperature (°C) | Reference(s) |

| Acetone | C₃H₆O | 162.3 | Not Specified | [1][2] |

| Acetonitrile | C₂H₃N | 142 | Not Specified | [1][2] |

| Methylene (B1212753) Chloride | CH₂Cl₂ | 120.6 | Not Specified | [1][2] |

| Ethanol | C₂H₅OH | 116.0 | Not Specified | [1][2] |

| Benzene | C₆H₆ | 102.0 | Not Specified | [1][2] |

| Petroleum Solvents | N/A | 1.05 | Not Specified | [1][2] |

| Water | H₂O | 0.01 | 25 | [1][2] |

This compound is described as being freely soluble in acetone, acetonitrile, methylene chloride, ethanol, and benzene, while it is sparingly soluble in petroleum solvents and practically insoluble in water.[1][2]

Experimental Protocols

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Validated analytical method for this compound quantification (e.g., HPLC-UV)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent to ensure that a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to the desired temperature.

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A common equilibration time is 24 to 48 hours, but this should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to permit the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. The filtration step should be performed swiftly to minimize any potential temperature changes that could affect solubility.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for this compound Solubility Determination.

References

A Technical Guide to the Cholinesterase Inhibition Kinetics of Mexacarbate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cholinesterase inhibition kinetics of Mexacarbate. It details the mechanism of action, presents quantitative kinetic data, outlines experimental protocols for characterization, and includes visualizations of key pathways and workflows.

Introduction: this compound as a Cholinesterase Inhibitor

This compound, chemically known as 4-(dimethylamino)-3,5-dimethylphenyl N-methylcarbamate, is a carbamate (B1207046) insecticide first marketed in 1961 under the trade name Zectran.[1] Like other carbamate insecticides, its toxicity stems from its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[2] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh), terminating the signal at cholinergic synapses.[3] Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of nerve and muscle fibers, which can lead to paralysis and death.[2][3]

Understanding the kinetics of this inhibition is crucial for assessing the compound's toxicological profile, environmental impact, and for the development of potential therapeutic agents or antidotes. This guide synthesizes available data on the interaction between this compound and cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Mechanism of Cholinesterase Inhibition by Carbamates

Carbamates, including this compound, act as pseudo-irreversible or slowly reversible inhibitors of cholinesterases.[4][5][6] The inhibition mechanism is a two-step process that mimics the initial stages of substrate hydrolysis but with a significantly slower regeneration step.[7][8]

-

Reversible Binding: The inhibitor (I) first binds non-covalently to the active site of the enzyme (E) to form a reversible Michaelis-Menten-like complex (E•I).[8]

-

Carbamoylation: The serine residue in the enzyme's catalytic triad (B1167595) performs a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the formation of a stable, carbamoylated enzyme (E-C) and the release of the phenolic leaving group.[5][6] This covalent modification renders the enzyme inactive.

-

Decarbamylation (Spontaneous Reactivation): The carbamoylated enzyme undergoes very slow hydrolysis, which regenerates the active enzyme.[5][7] The rate of this decarbamylation is orders of magnitude slower than the deacetylation that occurs with the natural substrate, acetylcholine, leading to prolonged but ultimately reversible inhibition.[5]

This three-stage kinetic scheme is crucial for characterizing the overall inhibitory potency and duration of action of carbamate compounds.

Caption: Cholinesterase inhibition pathway by this compound.

Quantitative Inhibition Kinetics Data

The potency of a cholinesterase inhibitor is quantified by several kinetic constants. Key parameters include the inhibition constant (Ki), the bimolecular rate constant (ki), the carbamoylation rate constant (k₂), and the decarbamylation rate constant (k₃). One study has determined the kinetic constants for this compound's inhibition of AChE from the nervous tissue of the snail Lymnaea acuminata.[9][10]

| Parameter | Value | Enzyme Source | Substrate | Conditions | Reference |

| k₂ (Carbamoylation Rate) | 0.29 min⁻¹ | Lymnaea acuminata AChE | Acetylthiocholine (B1193921) | Not specified | [9][10] |

| Kd (Dissociation Constant) | 2.50 x 10⁻⁴ M | Lymnaea acuminata AChE | Acetylthiocholine | Not specified | [9][10] |

| ki (Bimolecular Rate Constant) | 1.16 x 10³ M⁻¹min⁻¹ | Lymnaea acuminata AChE | Acetylthiocholine | Not specified | [9][10] |

One metabolite of this compound, 4-methylamino-3,5-xylyl-N-methylcarbamate, has been shown to be a more potent inhibitor of AChE in vitro than the parent compound.[11]

Experimental Protocols: Determining Inhibition Kinetics

The most widely used method for measuring cholinesterase activity and inhibition is the spectrophotometric assay developed by Ellman et al. (1961).[3][5][12]

The assay measures the activity of cholinesterases using a synthetic substrate, typically acetylthiocholine (ATCh) for AChE or butyrylthiocholine (B1199683) (BTCh) for BChE.[3] The enzyme hydrolyzes the substrate to produce thiocholine. Thiocholine then reacts with the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB⁻) anion, which is quantified by measuring its absorbance at or near 412 nm.[3][13] The rate of color formation is directly proportional to the enzyme's activity.

This protocol is adapted for a 96-well microplate format, which is suitable for high-throughput screening of inhibitors.[3]

Reagents and Materials:

-

Buffer: 0.1 M Sodium Phosphate (B84403) Buffer, pH 8.0.

-

Enzyme Solution: Purified or recombinant Acetylcholinesterase (e.g., from human erythrocytes or Electrophorus electricus) or Butyrylcholinesterase (e.g., from human serum) diluted in buffer to a working concentration.

-

Substrate Solution: 10 mM Acetylthiocholine Iodide (ATCh) or Butyrylthiocholine Iodide (BTCh) in buffer.

-

Chromogen Solution: 10 mM DTNB in buffer.

-

Inhibitor Stock Solution: this compound dissolved in a suitable solvent (e.g., DMSO), followed by serial dilutions to create a range of concentrations. Note that some organic solvents can inhibit cholinesterases, so solvent controls are critical.[14]

-

Equipment: 96-well microplates, multichannel pipette, microplate reader capable of measuring absorbance at 412 nm.

Experimental Workflow:

-

Plate Setup: Designate wells for blanks (no enzyme), negative controls (no inhibitor), solvent controls (enzyme + inhibitor solvent), and test wells with varying inhibitor concentrations.

-

Reagent Addition:

-

To each well, add 150 µL of phosphate buffer.

-

Add 20 µL of the appropriate this compound dilution to the test wells. Add 20 µL of solvent to the control wells.

-

Add 20 µL of the enzyme solution to all wells except the blanks.

-

-

Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 10 µL of the DTNB solution to all wells, followed by 10 µL of the substrate solution (ATCh or BTCh) to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).

Data Analysis:

-

Calculate Reaction Rate (V): Determine the rate of change in absorbance per minute (ΔAbs/min) for each well from the linear portion of the kinetic curve.

-

Calculate Percent Inhibition:

-

Correct the rates by subtracting the rate of the blank (spontaneous substrate hydrolysis).

-

Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the rate in the presence of this compound and V_control is the rate of the solvent control.

-

-

Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of organophosphorus and carbamate insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hns.ciimar.up.pt [hns.ciimar.up.pt]

- 4. This compound | C12H18N2O2 | CID 9414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. A new method to characterize the kinetics of cholinesterases inhibited by carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition kinetics of certain organophosphorus and carbamate pesticides on acetylcholinesterase from the snail Lymnaea acuminata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

The Degradation of Mexacarbate in the Environment: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Mexacarbate, a carbamate (B1207046) insecticide first introduced in 1961, is recognized as one of the first biodegradable pesticides.[1] Its environmental fate is of significant interest, as its degradation pathways determine its persistence and potential impact on ecosystems. This technical guide provides an in-depth analysis of the abiotic and biotic degradation of this compound, focusing on its hydrolysis, photolysis, and microbial degradation pathways.

Abiotic Degradation Pathways

This compound is susceptible to degradation through chemical and photochemical processes in the environment.[2] Hydrolysis and photolysis are the primary abiotic routes of transformation.

Hydrolysis

The stability of this compound is highly dependent on pH, with hydrolysis being a major degradation pathway, particularly under alkaline conditions.[3][4] The carbamate ester linkage is the primary site of hydrolytic attack, leading to the formation of 4-dimethylamino-3,5-xylenol.[3][4] Further degradation can occur through demethylation of the dimethylamino group.[3][4]

A study on the hydrolysis of this compound in buffered solutions at 20°C demonstrated a clear correlation between pH and the rate of degradation. The persistence of the compound decreases significantly as the alkalinity increases.[4]

| pH | Half-life (days) | Temperature (°C) | Reference |

| 5.94 | 46.5 | 20 | [4] |

| 7.0 | 25.7 | 20 | [4] |

| 8.42 | 4.6 | 20 | [4] |

The degradation of this compound in aqueous solutions at various pH values (4.5, 6.5, 7.5, and 9.5) yields a consistent set of products, indicating that the fundamental hydrolytic and oxidative transformations occur across this range.[4][5] Identified products include demethylated and hydroxylated derivatives, as well as the primary phenol (B47542) metabolite.[4][5] A notable degradation product, 2-hydroxy-3,5-dimethyl-p-benzoquinone, has also been identified.[5]

Hydrolysis Experimental Protocol:

Aqueous solutions of this compound (0.2% w/v) are prepared in buffered solutions at pH 4.5, 6.5, 7.5, and 9.5.[4] The solutions are maintained at a constant temperature (e.g., 20°C).[4] Aliquots are periodically collected and analyzed to determine the concentration of the parent compound and its degradation products. Analytical methods such as thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) are employed for the separation and identification of the hydrolysis products.[4]

Hydrolysis Degradation Pathway of this compound

Photolysis

Photodegradation is another significant abiotic pathway for the dissipation of this compound, particularly at the soil surface and in surface waters.[3][4] Exposure to UV light for 40 hours has been shown to produce at least twelve degradation products, with four being identified as the methylamino, amino, methylformamido, and formamido derivatives.[4] This indicates that photolytic degradation involves modifications to the N-dimethylamino group.

Photolysis Experimental Protocol:

Studies on the photolysis of this compound can be conducted by exposing a solution of the compound to a UV light source. The reaction progress is monitored over time by analyzing samples for the disappearance of the parent compound and the formation of photoproducts using chromatographic techniques such as HPLC or GC-MS.

Photolytic Degradation Pathway of this compound

Biotic Degradation Pathway

Microbial degradation is a key process in the environmental breakdown of this compound, particularly in soil.[3][6] Soil microorganisms contribute significantly to the mineralization of this compound to CO2.[3] The primary metabolic pathways involve demethylation and hydrolysis.[3]

Studies using 14C-labeled this compound in sandy loam and clay loam forest soil litters have demonstrated rapid degradation under both aerobic and submerged conditions.[3] The evolution of 14CO2 indicates the complete breakdown of the molecule by soil microbes.[3]

| Soil Type | Condition | Half-life for 14CO2 Evolution (days) | Reference |

| Sandy Loam | Aerobic | 7.31 | [3] |

| Clay Loam | Aerobic | 8.88 | [3] |

| Sandy Loam | Submerged | 7.72 | [3] |

| Clay Loam | Submerged | 9.32 | [3] |

In a study using river water containing domestic and industrial wastes, 85% of the initial amount of this compound degraded within one week, and all of it had degraded after two weeks, highlighting the role of microbial populations in its dissipation in aquatic environments.[4]

Degradation products identified in soil and water include desmethylated carbamates, various xylenols, and other polar compounds.[3] The presence of 4-methylamino- and 4-amino-3,5-xylyl methylcarbamate, along with 4-dimethylamino-3,5-xylenol, confirms that demethylation and hydrolysis are major metabolic routes.[3][4]

Soil Metabolism Experimental Protocol:

The mobility and metabolic fate of 14C-mexacarbate can be studied using soil columns containing different soil types (e.g., sandy loam and clay loam).[7] The columns are treated with a solution of 14C-mexacarbate and incubated under aerobic (dry) and anaerobic (wet) conditions for a set period (e.g., 30 days).[7] Following incubation, the soil columns are sectioned, and the soil and any leachate are analyzed for the parent compound and its degradation products.[7] Analysis can be performed using techniques like thin-layer chromatography to separate free and bound residues.[7]

General Experimental Workflow for Degradation Studies

Conclusion

The environmental degradation of this compound is a multifaceted process involving hydrolysis, photolysis, and microbial activity. The rate and extent of degradation are influenced by environmental factors such as pH, light exposure, and the presence of microbial populations. The primary transformation pathways include the cleavage of the carbamate ester bond and the demethylation of the N-dimethylamino group, leading to the formation of various phenols and demethylated carbamates. These degradation processes contribute to the relatively low persistence of this compound in the environment, reinforcing its classification as a biodegradable pesticide. Further research focusing on the identification of the full spectrum of degradation products and the microorganisms responsible for its biodegradation will enhance our understanding of the environmental fate of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H18N2O2 | CID 9414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

Acute Toxicity of Mexacarbate in Invertebrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute toxicity of Mexacarbate in various invertebrate species. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental toxicology. This document summarizes key quantitative toxicity data, details relevant experimental protocols, and visualizes the underlying toxicological mechanisms and workflows.

Introduction

This compound, a carbamate (B1207046) insecticide, was developed for the control of a broad spectrum of insect pests. Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and vertebrates.[1] Understanding the acute toxicity of this compound in non-target invertebrates is crucial for assessing its environmental impact and for the development of safer and more selective pest control agents. This guide focuses on the lethal and sublethal effects observed in various invertebrate species following short-term exposure to this compound.

Quantitative Toxicity Data

The acute toxicity of this compound to invertebrates is typically expressed as the median lethal concentration (LC50) or the median effective concentration (EC50). The LC50 is the concentration of a substance that is lethal to 50% of a test population over a specified period, while the EC50 is the concentration that causes a defined effect in 50% of the population. The following tables summarize the available acute toxicity data for this compound in several invertebrate species.

Table 1: Acute Toxicity of this compound in Protozoa

| Species | Exposure Duration (hours) | Endpoint | Value (mg/L) | Reference |

| Paramecium multimicronucleatum | 7 | LC50 | 83 | [2] |

| 9 | LC50 | 57 | [2] | |

| 13 | LC50 | 35 | [2] | |

| 17 | LC50 | 25 | [2] | |

| 24 | LC50 | 19 | [2] |

Table 2: Acute Toxicity of this compound in Crustacea

| Species | Exposure Duration (hours) | Endpoint | Value (mg/L) | Temperature (°C) | Test Type | Reference |

| Gammarus fasciatus | 96 | LC50 | 0.04 | 21 | Static | [3] |

Table 3: Acute Toxicity of this compound in Mollusca

| Species | Exposure Duration (hours) | Endpoint | Value (mg/L) | Reference |

| Lymnaea acuminata | 24 | LC50 | Varies with synergist | |

| 48 | LC50 | Varies with synergist | ||

| 72 | LC50 | Varies with synergist | ||

| 96 | LC50 | Varies with synergist |

Note: The toxicity of this compound to Lymnaea acuminata was studied in the presence of synergists, which reduced the LC50 values. Specific values without synergists were not provided in the available literature.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the acute toxicity studies of this compound. These protocols are based on established guidelines for aquatic toxicity testing.

Static Acute Toxicity Test for Aquatic Invertebrates

This protocol is a generalized procedure based on guidelines from the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) for conducting static acute toxicity tests with aquatic invertebrates.[4][5]

Objective: To determine the median lethal concentration (LC50) or median effective concentration (EC50) of this compound for a specific aquatic invertebrate species over a defined period (typically 24, 48, or 96 hours).

Test Organisms:

-

A cultured population of the selected invertebrate species (e.g., Daphnia magna, Gammarus pulex, Chironomus riparius).

-

Organisms should be of a specific age or life stage and acclimated to the test conditions.

Materials:

-

Test chambers (e.g., glass beakers or aquaria).

-

Dilution water (e.g., reconstituted hard water, dechlorinated tap water).

-

This compound stock solution.

-

Pipettes and other necessary laboratory equipment.

-

Water quality monitoring instruments (for pH, dissolved oxygen, temperature).

Procedure:

-

Preparation of Test Solutions: A series of test concentrations of this compound are prepared by diluting a stock solution with dilution water. A control group with only dilution water is also prepared.

-

Test Initiation: A specified number of test organisms are randomly distributed into the test chambers for each concentration and the control.

-

Exposure: The organisms are exposed to the test solutions for the specified duration (e.g., 48 or 96 hours) under controlled conditions of temperature and light.

-

Observations: The number of dead or immobilized organisms in each test chamber is recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).

-

Water Quality: Water quality parameters such as pH, dissolved oxygen, and temperature are monitored throughout the test.

-

Data Analysis: The LC50 or EC50 values and their 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Signaling Pathway of this compound Toxicity

The primary mechanism of acute toxicity for this compound in invertebrates is the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is crucial for the proper functioning of the central nervous system.

In a healthy synapse, the neurotransmitter acetylcholine (B1216132) (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, transmitting a nerve impulse. AChE then rapidly hydrolyzes ACh into choline (B1196258) and acetic acid, terminating the signal.[6]

This compound acts as a competitive inhibitor of AChE. It binds to the active site of the enzyme, forming a carbamylated enzyme complex. This complex is more stable than the acetylated enzyme formed with ACh, effectively inactivating AChE.[7] As a result, acetylcholine accumulates in the synaptic cleft, leading to continuous stimulation of the postsynaptic receptors. This overstimulation results in hyperactivity, paralysis, and ultimately, death of the invertebrate.

Conclusion

The data presented in this guide demonstrate that this compound exhibits significant acute toxicity to a range of invertebrate species. The primary mechanism of this toxicity is the inhibition of acetylcholinesterase, leading to disruption of the nervous system. The provided experimental protocols offer a framework for conducting further research into the acute effects of this compound and other carbamate insecticides on non-target invertebrates. A deeper understanding of these toxicological profiles is essential for developing environmentally benign pest management strategies and for the robust ecological risk assessment of new chemical entities.

References

- 1. Acetylcholinesterase inhibition in estuarine fish and invertebrates as an indicator of organophosphorus insecticide exposure and effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of carbamate toxicity: acute toxicity in a culture of Paramecium multimicronucleatum upon exposure to aldicarb, carbaryl, and this compound as measured by Warburg respirometry and acute plate assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C12H18N2O2 | CID 9414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dtsc.cdev.sites.ca.gov [dtsc.cdev.sites.ca.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

Mexacarbate Metabolism in Mammalian Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mexacarbate, a carbamate (B1207046) insecticide, undergoes extensive metabolic transformation in mammalian systems, primarily through hydrolysis of the carbamate ester linkage and oxidative N-demethylation of the dimethylamino group. These biotransformation pathways, predominantly occurring in the liver, lead to the formation of several metabolites that are subsequently conjugated and excreted. This technical guide provides a comprehensive overview of the core metabolic pathways of this compound, summarizes available quantitative data on its metabolites, details experimental protocols for their analysis, and presents visual representations of these processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals. While quantitative data in mammalian systems is limited in the public domain, this guide synthesizes the current knowledge to support further research and toxicological assessment.

Core Metabolic Pathways

The metabolism of this compound in mammals proceeds through two primary pathways: hydrolysis and oxidation, followed by conjugation.

1.1 Hydrolysis: The ester linkage of this compound is susceptible to hydrolysis by esterases, leading to the cleavage of the carbamate bond. This results in the formation of 4-dimethylamino-3,5-xylenol (B1221222) and N-methylcarbamic acid. The latter is unstable and is expected to decompose into methylamine (B109427) and carbon dioxide.

1.2 Oxidation (N-demethylation): The N,N-dimethylamino moiety of this compound is a primary target for oxidative metabolism, primarily mediated by cytochrome P450 enzymes in the liver. This process occurs in a stepwise manner, leading to the formation of N-desmethyl and N,N-didesmethyl metabolites. Further oxidation of the N-methyl groups can also occur, resulting in formamido derivatives.

1.3 Conjugation: The phenolic metabolite, 4-dimethylamino-3,5-xylenol, and other hydroxylated metabolites can undergo Phase II conjugation reactions. These reactions, including glucuronidation and sulfation, increase the water solubility of the metabolites, facilitating their excretion from the body, primarily in the urine.[1]

The following diagram illustrates the primary metabolic pathways of this compound in mammalian systems.

Data Presentation: Metabolite Profiles

Quantitative data on the metabolism of this compound in mammalian systems is not extensively available in peer-reviewed literature. However, studies in various species have identified several key metabolites. The table below summarizes the identified metabolites. For illustrative purposes, quantitative data from a study on freshwater crayfish is included to demonstrate the type of data generated in metabolism studies, though these percentages are not directly transferable to mammals.

| Metabolite | Abbreviation | Chemical Name | Species Detected | Percentage of Body Residue (Crayfish - 144h) |

| Parent Compound | M | 4-Dimethylamino-3,5-xylyl N-methylcarbamate | Dog, Rat, Crayfish, Insects | ~41% |

| Hydrolysis Product | DMAX | 4-Dimethylamino-3,5-xylenol | Dog, Crayfish | Detected |

| N-demethylation Products | MAM | 4-Methylamino this compound | Crayfish, Insects | Detected |

| AM | 4-Amino this compound | Crayfish, Insects | Detected | |

| N-oxidation Products | MFM | 4-Methylformamido this compound | Crayfish, Insects | ~30% |

| FAM | 4-Formamido this compound | Crayfish, Insects | ~20% | |

| Other Hydrolysis Products | MAX | 4-Methylamino-3,5-xylenol | Crayfish | Detected |

| AX | 4-Amino-3,5-xylenol | Crayfish | Detected | |

| Other Oxidation Products | - | 2,6-Dimethylhydroquinone | Dog | Detected |

Experimental Protocols

The study of this compound metabolism typically involves in vivo studies with radiolabeled compounds followed by the analysis of biological samples using chromatographic and mass spectrometric techniques.

3.1 In Vivo Radiolabeled Metabolism Study

This protocol describes a general procedure for an in vivo metabolism study in rats using radiolabeled this compound.

Methodology:

-

Radiolabeling: this compound is synthesized with a radioactive isotope, typically ¹⁴C, at a metabolically stable position.

-

Animal Dosing: A known dose of [¹⁴C]-Mexacarbate is administered to laboratory animals (e.g., rats), usually via oral gavage.

-

Sample Collection: Animals are housed in metabolism cages that allow for the separate collection of urine and feces over a specified period (e.g., 72 hours). Blood samples may also be collected at various time points. At the end of the study, tissues of interest (e.g., liver, kidney, fat) are collected.

-

Quantification of Radioactivity: The total radioactivity in urine, feces, and tissues is determined using liquid scintillation counting (LSC) to perform a mass balance analysis.

-

Metabolite Profiling: Urine, feces, and tissue homogenates are extracted to isolate the parent compound and its metabolites. The extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the radioactive components.

-

Metabolite Identification: The separated radioactive peaks are collected and subjected to mass spectrometry (MS), such as LC-MS/MS or GC-MS, for structural elucidation and identification of the metabolites.

3.2 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a suitable technique for the analysis of thermally stable and volatile compounds. For carbamates like this compound and its metabolites, derivatization is often required to improve their volatility and thermal stability.

References

Biodegradation Potential of Mexacarbate in Soil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mexacarbate, a carbamate (B1207046) insecticide, has been recognized for its biodegradable properties since its introduction. Understanding the mechanisms and factors influencing its degradation in soil is crucial for environmental risk assessment and the development of bioremediation strategies. This technical guide provides a comprehensive overview of the biodegradation potential of this compound in soil, detailing the microbial players, degradation pathways, and key environmental influences. It also outlines established experimental protocols for studying its fate in soil matrices and presents quantitative data on its degradation kinetics.

Introduction

This compound (4-dimethylamino-3,5-xylyl methylcarbamate), marketed under the trade name Zectran, is a carbamate insecticide effective against a range of pests.[1] Unlike many persistent organic pollutants, this compound is known to be biodegradable.[1] Its dissipation in the soil environment is a complex process involving both biotic and abiotic mechanisms, with microbial degradation playing a pivotal role. The rate and extent of this degradation are influenced by a variety of factors including soil type, pH, moisture content, and the composition of the soil microbiome. This guide synthesizes the current knowledge on the biodegradation of this compound in soil to support further research and environmental management.

Microbial Degradation of this compound

The primary mechanism for the breakdown of this compound in soil is microbial degradation. A diverse range of soil microorganisms, including bacteria and fungi, possess the enzymatic machinery to transform or completely mineralize this compound.

Key Microorganisms

While the complete consortium of this compound-degrading microorganisms is not fully elucidated, studies have identified specific species with the capacity to break down this pesticide. Notably, bacteria from the genus Bacillus have been implicated in the degradation of Zectran (this compound). Research has pointed to the involvement of Bacillus megaterium in this process, highlighting the role of iron-sulfur proteins as mediators of electron transfer in the oxidative or reductive degradation reactions.

General studies on carbamate degradation suggest that other common soil bacteria such as Pseudomonas, Arthrobacter, and various fungi are also likely to contribute to the breakdown of this compound.[2] The repeated application of carbamates to soil can lead to the enrichment of microbial populations with enhanced degradation capabilities.

Biodegradation Pathways

The biodegradation of this compound in soil proceeds through a series of enzymatic reactions, primarily initiated by hydrolysis and followed by demethylation and potential ring cleavage. The major identified metabolites indicate a stepwise breakdown of the parent molecule.[3][4]

The proposed primary biodegradation pathway involves:

-

Hydrolysis: The initial and most significant step is the hydrolysis of the carbamate ester linkage. This reaction is catalyzed by carboxyl ester hydrolases (EC 3.1.1) produced by soil microorganisms.[5] This cleavage results in the formation of 4-dimethylamino-3,5-xylenol (B1221222) and methylcarbamic acid, which is unstable and further decomposes to methylamine (B109427) and carbon dioxide.

-

N-Demethylation: The 4-dimethylamino group of this compound or its phenolic metabolite can undergo sequential N-demethylation. This process leads to the formation of 4-methylamino-3,5-xylyl methylcarbamate and subsequently 4-amino-3,5-xylyl methylcarbamate.[3][4]

-

Hydroxylation of the Aromatic Ring: The benzene (B151609) ring of the xylenol metabolites can be hydroxylated by microbial mono- and dioxygenases. This enzymatic reaction introduces hydroxyl groups onto the aromatic ring, making it more susceptible to cleavage.[6][7]

-

Aromatic Ring Cleavage: Following hydroxylation, the aromatic ring is opened through the action of dioxygenase enzymes. This is a critical step in the complete mineralization of the pesticide, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways of the microorganisms.[8][9]

Abiotic Degradation

In addition to microbial action, abiotic factors contribute to the degradation of this compound in soil, particularly at the soil surface.

-

Hydrolysis: Chemical hydrolysis of the ester bond can occur, and its rate is highly dependent on soil pH. This compound is more rapidly hydrolyzed under alkaline conditions.[4]

-

Photolysis: On the soil surface, this compound can be degraded by sunlight (photolysis). Photodegradation can lead to the formation of various products, including methylamino, amino, methylformamido, and formamido derivatives.[4]

Quantitative Data on this compound Degradation

The persistence of this compound in soil is quantified by its half-life (t½), which is the time required for 50% of the initial concentration to dissipate. The half-life is influenced by soil type, moisture, and temperature.

| Soil Type | Condition | Half-life (days) | Reference |

| Sandy Loam Forest Litter | Aerobic | 7.31 | [4] |

| Clay Loam Forest Litter | Aerobic | 8.88 | [4] |

| Sandy Loam Forest Litter | Submerged | 7.72 | [4] |

| Clay Loam Forest Litter | Submerged | 9.32 | [4] |

Experimental Protocols

Studying the biodegradation of this compound in soil requires standardized experimental setups and analytical methods to ensure reproducible and comparable results.

Soil Microcosm Study

A soil microcosm study is a controlled laboratory experiment that simulates natural soil conditions to investigate the fate and effects of substances like pesticides.

Objective: To determine the rate of biodegradation of this compound in a specific soil type under controlled laboratory conditions.

Materials:

-

Freshly collected agricultural soil, sieved (2 mm mesh).

-

This compound analytical standard.

-

Sterile water.

-

Glass jars or beakers for microcosms.

-

Incubator with temperature and humidity control.

-

Analytical instrumentation (HPLC or GC-MS).

Procedure:

-

Soil Characterization: Analyze the soil for its physicochemical properties, including pH, organic matter content, texture, and microbial biomass.

-

Microcosm Setup:

-

Place a known amount of sieved soil (e.g., 100 g) into each microcosm vessel.

-

Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity) with sterile water.

-

Pre-incubate the soil microcosms in the dark at a constant temperature (e.g., 25°C) for a week to allow the microbial community to stabilize.

-

-

Pesticide Application:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

-

Spike the soil in the microcosms with the this compound solution to achieve the desired concentration (e.g., 5 mg/kg soil). Ensure even distribution.

-

Include control microcosms with no pesticide and sterile control microcosms (autoclaved soil) to differentiate between biotic and abiotic degradation.

-

-

Incubation: Incubate the microcosms in the dark at a constant temperature. Maintain soil moisture by adding sterile water as needed.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample triplicate microcosms from each treatment group.

-

Extraction and Analysis: Extract this compound and its metabolites from the soil samples and analyze the extracts using an appropriate analytical method (see Section 4.2).

-

Data Analysis: Calculate the concentration of this compound at each time point and determine the degradation kinetics and half-life.

Analytical Method: HPLC with Post-Column Derivatization (Based on EPA Method 8318A)

This method is suitable for the quantitative analysis of N-methylcarbamates, including this compound, in soil extracts.[10]

4.2.1. Extraction

-

Weigh 10 g of the soil sample into a centrifuge tube.

-

Add 20 mL of acetonitrile (B52724) and shake vigorously on a platform shaker for 1 hour.[11]

-

Centrifuge the sample and collect the supernatant.

-

Repeat the extraction with another 20 mL of acetonitrile and combine the supernatants.

-

The extract may be subjected to an optional cleanup procedure using a C18 solid-phase extraction (SPE) cartridge to remove interferences.[10]

4.2.2. HPLC Analysis

-